![molecular formula C10H14N2O2S B3038899 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylic Acid CAS No. 927983-10-6](/img/structure/B3038899.png)
2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylic Acid
Overview
Description
2-(Cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylic acid (also known as CPTA) is an organic compound that belongs to the family of thiazole carboxylic acids. It is a colorless solid that has a melting point of 94-96°C and a boiling point of 295-296°C. CPTA is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the development of catalysts, and the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Derivative Formation
The derivative of 2-amino-4-methylthiazole-5-carboxylic acid, similar in structure to 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylic Acid, has been synthesized and further converted into various derivatives. These derivatives include acylated, methylated, and esterified forms, which show potential for diverse chemical applications. For example, acylation and methylation processes led to the formation of derivatives like 2-acetyl(arylsulfonyl)amino derivatives and 2-methylamino-4-methylthiazole-5-carboxylic acid, respectively (Dovlatyan et al., 2004).
Application in Heterocyclic Compound Synthesis
Thiazole and its derivatives, such as this compound, are integral in synthesizing various heterocyclic compounds. For instance, they have been used in the creation of pyrrolo[2,1-b]thiazoles and thiopyrano[2,3-d][1,3]thiazoles, showcasing their versatility in organic synthesis and potential pharmaceutical applications (Tverdokhlebov et al., 2003); (Zelisko et al., 2014).
Biological Activity
The biological activity of compounds related to this compound has been explored, particularly their antimicrobial potential. For instance, novel aminophosphinic acids containing 1,3-thiazole showed significant activity against Staphylococcus aureus, indicating their potential use in addressing bacterial infections (Koparir et al., 2011).
Protein Structure Mimicry
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, closely related to this compound, have been identified as valuable in mimicking protein secondary structures. This makes them interesting for designing molecules that can interact with proteins in a predictable manner, useful in drug design and protein engineering (Mathieu et al., 2015).
Fungicidal and Antivirus Activities
Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid, similar in structure to the compound , have exhibited good fungicidal and antivirus activities, suggesting a potential role in agricultural and medical applications for controlling fungi and viruses (Fengyun et al., 2015).
properties
IUPAC Name |
2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-6-8(9(13)14)15-10(11-6)12-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFBKDIZGGDBRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2CCCC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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